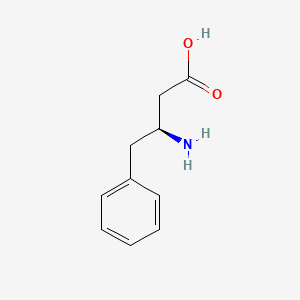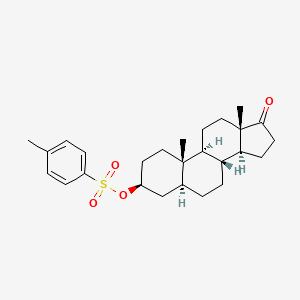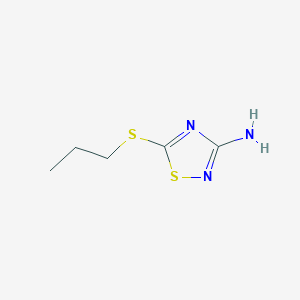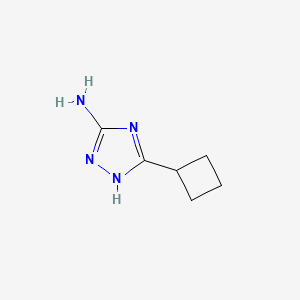
(3S)-3-amino-4-phenylbutanoic acid
Vue d'ensemble
Description
(3S)-3-amino-4-phenylbutanoic acid, also known as phenylalanine, is an essential amino acid found in proteins and is a key component in many biological processes. It is a precursor to several neurotransmitters, including dopamine and epinephrine, and is also important for the synthesis of other amino acids. In addition, phenylalanine has been studied for its potential therapeutic applications in treating a variety of neurological and psychiatric disorders. This article will discuss the synthesis of phenylalanine, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Inhibition in Microbial Growth
(3S)-3-amino-4-phenylbutanoic acid exhibits biological activity through its inhibition of amino acid incorporation in microbial species. Specifically, its derivative, 2-amino-3-phenylbutanoic acid, demonstrated effectiveness as a phenylalanine antagonist for Leuconostoc dextranicum and prevented the toxicity of thienylalanine in Escherichia coli by inhibiting thienylalanine incorporation, highlighting its potential in antimicrobial applications (Edelson & Keeley, 1963).
Quantum Chemical and Molecular Docking Studies
Advanced quantum chemical computations and molecular docking studies on 4-amino-3-phenylbutanoic acid have been conducted, illustrating its chemical structure, vibrational spectra, and potential energy distribution. These studies contribute to understanding its visible absorption maxima and HOMO-LUMO energy gap. Notably, its non-linear optical properties and anticonvulsant activity were also investigated, showcasing the compound's versatility in chemical and pharmacological research (Charanya, Sampathkrishnan, & Balamurugan, 2020).
Aminopeptidase Inhibitor
The compound's derivative, 3-amino-2-oxo-4-phenylbutanoic acid amides, represents a new class of aminopeptidase inhibitor. These compounds demonstrated effective inhibition against various aminopeptidases, suggesting a mechanism of inhibition similar to that of other known aminopeptidase inhibitors. This feature underscores its potential in developing therapeutic agents targeting aminopeptidases involved in numerous biological processes (Ocain & Rich, 1992).
Synthetic Chemistry Applications
(3S)-3-amino-4-phenylbutanoic acid serves as a building block in synthetic chemistry, exemplified by its use in diastereoselective alkylation processes. These methodologies facilitate the production of enantiomerically pure derivatives, contributing to the advancement of asymmetric synthesis and the development of novel pharmaceuticals (Estermann & Seebach, 1988).
Vibrational Spectra Analysis
Research on the vibrational spectra of zwitterionic 3-aminobutanoic acid, closely related to (3S)-3-amino-4-phenylbutanoic acid, provides insights into its structural properties. Through experimental and theoretical studies, the zwitterionic forms of these compounds have been analyzed, offering valuable information for understanding their chemical behavior in various environments (Yalagi, 2022).
Propriétés
IUPAC Name |
(3S)-3-amino-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVBLKINTLPEGH-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375819 | |
| Record name | (S)-3-Amino-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-amino-4-phenylbutanoic acid | |
CAS RN |
26250-87-3 | |
| Record name | (S)-3-Amino-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















